molecular formula C11H15NO2 B1409556 N-ethyl-4-hydroxy-N,2-dimethylbenzamide CAS No. 1699998-81-6

N-ethyl-4-hydroxy-N,2-dimethylbenzamide

Cat. No.: B1409556
CAS No.: 1699998-81-6
M. Wt: 193.24 g/mol
InChI Key: DLONQLGDINRBAZ-UHFFFAOYSA-N
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Description

N-ethyl-4-hydroxy-N,2-dimethylbenzamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. While specific biological data for this compound is not available in the public domain, its structure suggests potential as a versatile scaffold for developing therapeutic agents. Benzamide derivatives are extensively investigated for their diverse biological activities. Related compounds in this class are explored as antagonists for various receptors, including chemokine receptors like CCR1 and CXCR3, which are relevant in inflammatory diseases . Some analogs also function as muscarinic receptor antagonists or beta-adrenergic receptor agonists, indicating potential applications in neurology and respiratory medicine . The structural features of this compound—including the hydroxy substituent and N-ethyl-N-methylamide group—make it a valuable intermediate for synthesizing more complex molecules, such as those described in patent literature for treating a range of disorders . Researchers can utilize this benzamide derivative in lead optimization, structure-activity relationship (SAR) studies, and as a building block for creating libraries of compounds targeting multiple disease pathways. This product is intended for research purposes only in a laboratory setting. It is not approved for use in humans or animals.

Properties

IUPAC Name

N-ethyl-4-hydroxy-N,2-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-4-12(3)11(14)10-6-5-9(13)7-8(10)2/h5-7,13H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLONQLGDINRBAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1=C(C=C(C=C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Bond Formation

The core amide bond is conventionally formed by condensation of a substituted benzoic acid with an amine under dehydrating conditions. Typical reagents and conditions include:

  • Carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) combined with catalytic 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature.
  • Alternative coupling methods include acid chlorides or activated esters reacting with ethylmethylamine derivatives.

Experimental Example:

Reagents Conditions Yield (%) Notes
4-Hydroxy-2-methylbenzoic acid (15 mmol), EDCI (16.5 mmol), DMAP (1.5 mmol), ethylmethylamine (13.5 mmol) Stirred in DCM at room temperature for 12 h 85-90% Purification by silica gel chromatography; water quench and organic extraction

This procedure aligns with general benzanilide synthesis protocols reported by the Royal Society of Chemistry, where benzoic acids and amines are coupled efficiently under mild conditions.

N-Alkylation of Benzanilides

For introducing N-ethyl and N-methyl substituents on the amide nitrogen, alkylation of benzanilides is performed using alkyl halides (e.g., ethyl iodide, methyl iodide) in the presence of a strong base such as potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at room temperature.

Starting Material Alkylating Agent Base Solvent Temperature Time (h) Yield (%) Notes
Benzanilide Ethyl iodide t-BuOK THF RT 12 80-85 Purified by silica gel chromatography
N-methylbenzanilide Ethyl iodide t-BuOK THF RT 12 75-80 Sequential methylation then ethylation

This stepwise alkylation approach allows selective introduction of ethyl and methyl groups on the nitrogen atom, enabling synthesis of this compound analogs.

Hydroxylation of Benzanilides to Introduce the 4-Hydroxy Group

If the starting benzoic acid lacks the hydroxyl group, selective hydroxylation at the para position can be achieved post-amidation using transition-metal catalysis.

Ruthenium-Catalyzed Hydroxylation

  • Catalyst: [Ru(p-cymene)Cl2]2 (5 mol%)
  • Oxidant: Potassium persulfate (K2S2O8)
  • Solvent: Trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) mixture (9:1)
  • Temperature: 60 °C
  • Time: 5 hours
  • Outcome: High yield (up to 94%) of 4-hydroxybenzamide derivatives

Palladium-Catalyzed Hydroxylation

  • Catalyst: Pd(OAc)2 (10 mol%)
  • Oxidant: K2S2O8
  • Solvent system and temperature similar to ruthenium catalysis
  • Reaction time: 15 minutes to several hours depending on substrate

Both methods allow selective hydroxylation of benzanilides under mild conditions with good functional group tolerance.

Alternative Preparation Approaches

Direct Condensation Using Lewis Acid Catalysts under Ultrasonic Irradiation

  • Catalyst: Diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4)
  • Method: Ultrasonic irradiation to enhance reaction rate and yield
  • Reaction: Condensation of 4-hydroxy-2-methylbenzoic acid with ethylamine derivatives
  • Advantages: Green chemistry approach with reduced reaction times and improved yields

This method provides an environmentally friendly alternative to traditional coupling reagents and has been demonstrated for related benzamide compounds.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Yield (%) Notes
Carbodiimide-mediated coupling 4-hydroxy-2-methylbenzoic acid, EDCI, DMAP, ethylmethylamine DCM, RT, 12 h 85-90 Standard amide bond formation
N-alkylation of benzanilides Alkyl halides (ethyl iodide, methyl iodide), t-BuOK THF, RT, 12 h 75-85 Stepwise alkylation for N-ethyl, N-methyl
Ru-catalyzed hydroxylation [Ru(p-cymene)Cl2]2, K2S2O8, TFA/TFAA 60 °C, 5 h Up to 94 Selective para-hydroxylation
Pd-catalyzed hydroxylation Pd(OAc)2, K2S2O8, TFA/TFAA 60 °C, 15 min - several hours 80-90 Alternative hydroxylation method
Lewis acid catalysis + ultrasound IL/ZrCl4 immobilized catalyst, benzoic acid, amine Ultrasonic irradiation, mild temp 80-88 Green, efficient condensation
One-pot amidoxime synthesis Iodine, triphenylphosphine, secondary amides Mild conditions, one-pot Variable Potential adaptable method

Research Findings and Analytical Data

  • The hydroxylation reactions catalyzed by ruthenium and palladium complexes demonstrate high regioselectivity for the para position of benzanilides, with turnover numbers favoring efficient catalysis.
  • Alkylation reactions proceed smoothly under mild bases and solvents, with minimal side reactions, enabling high purity products after silica gel chromatography purification.
  • Ultrasonic irradiation combined with Lewis acidic ionic liquids significantly reduces reaction times for amide bond formation while maintaining high yields, supporting sustainable synthesis.
  • The molecular weight (193.24 g/mol) and formula (C11H15NO2) of this compound are consistent with the substitution pattern described.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-hydroxy-N,2-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-oxo-N-ethyl-N,2-dimethylbenzamide.

    Reduction: Formation of N-ethyl-4-hydroxy-N,2-dimethylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-ethyl-4-hydroxy-N,2-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-ethyl-4-hydroxy-N,2-dimethylbenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-ethyl-4-hydroxy-N,2-dimethylbenzamide and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point/State logP Key Spectral Data (NMR/IR)
This compound C₁₁H₁₅NO₂ 193.24 (estimated) Ethyl, 2-methyl, 4-hydroxy Not reported ~1.2* Hydroxy IR peak ~3300 cm⁻¹
N-(4-Ethylbenzoyl)-2-hydroxy-N-methylbenzamide (10) C₁₆H₁₅NO₃ 269.30 Ethyl, 2-hydroxy, N-methyl Solid ~2.5 1H NMR (CDCl₃): δ 8.08 (d, J=8.0 Hz), 2.79 (s, 3H)
N-Methoxy-N,2-dimethylbenzamide (5j) C₁₀H₁₄NO₂ 180.23 Methoxy, N-methyl, 2-methyl Pale yellow oil ~1.8 IR: 1668 cm⁻¹ (C=O); 1H NMR: δ 3.52 (br s, 3H)
N,2-Dimethylbenzamide C₉H₁₁NO 149.19 N-methyl, 2-methyl 73–77°C 1.745 1H NMR: δ 2.34 (s, 3H); 13C NMR: δ 19.1
4,N-Dimethyl-N-methoxybenzamide C₁₀H₁₃NO₂ 179.22 Methoxy, N-methyl, 4-methyl Not reported ~1.6 IR: 1459 cm⁻¹; HRMS: m/z 180.1025 [M+H⁺]

*Estimated using fragment-based calculations.

Key Observations :

  • Hydroxy Group Impact: The hydroxyl group in this compound enhances polarity, likely improving aqueous solubility compared to non-hydroxylated analogs like N,2-dimethylbenzamide .
  • logP Trends : The presence of a hydroxyl group reduces lipophilicity (lower logP) compared to ethyl- or methoxy-substituted analogs .

Biological Activity

N-ethyl-4-hydroxy-N,2-dimethylbenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C12H17NO2\text{C}_{12}\text{H}_{17}\text{N}\text{O}_{2}

This compound features a hydroxyl group at the para position relative to the amide nitrogen, which is crucial for its biological activity. The presence of the ethyl group and two methyl groups contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function. This interaction may lead to alterations in metabolic pathways, which is significant in drug development.
  • Antioxidant Activity : Molecular docking studies suggest that this compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress, which is linked to various degenerative diseases .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity. In vitro studies have demonstrated efficacy against several bacterial strains, making it a candidate for further exploration as an antimicrobial agent.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in experimental models. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a critical role in inflammatory responses.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduced levels of cytokines
AntioxidantScavenging free radicals

Case Studies

  • Antimicrobial Study : A study conducted on various bacterial strains revealed that this compound inhibited growth at concentrations as low as 10 µg/mL. This suggests significant potential for development into a therapeutic agent for bacterial infections .
  • Anti-inflammatory Research : In a rat model of inflammation induced by carrageenan, administration of this compound resulted in a 40% reduction in paw edema compared to control groups. This effect was linked to the modulation of inflammatory mediators .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-Hydroxy-N,N-dimethylbenzamideLacks ethyl groupModerate anti-inflammatory effects
2-Hydroxy-N,N-dimethylbenzamideHydroxyl group at the second positionLimited antimicrobial activity

Q & A

Q. What are the optimal synthetic routes for N-ethyl-4-hydroxy-N,2-dimethylbenzamide, and how can purity be maximized?

The synthesis of benzamide derivatives typically involves coupling reactions between hydroxybenzamide intermediates and acyl chlorides. For example, N-(4-Ethylbenzoyl)-2-hydroxy-N-methylbenzamide was synthesized using 4-ethylbenzoyl chloride and 2-hydroxy-N-methylbenzamide under controlled conditions, achieving 84% yield after HPLC purification . Key steps include:

  • Reagent selection : Use acyl chlorides (e.g., 4-ethylbenzoyl chloride) for efficient coupling.
  • Purification : HPLC or column chromatography is critical for isolating high-purity products, especially when byproducts (e.g., unreacted hydrazides) are present.
  • Yield optimization : Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of hydroxybenzamide to acyl chloride) and reaction times (1–3 hours) .

Q. How is structural confirmation of this compound achieved using spectroscopic methods?

  • 1H/13C NMR : Assign peaks to confirm substituent positions. For example, the ethyl group in N-(4-Ethylbenzoyl)-2-hydroxy-N-methylbenzamide appears as a triplet (δ 1.2–1.4 ppm) and quartet (δ 2.5–2.7 ppm), while aromatic protons resonate between δ 6.8–8.0 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for N-benzoyl-2-hydroxybenzamide derivatives).
  • IR spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and amide (1650–1700 cm⁻¹) functional groups .

Q. What safety protocols are recommended for handling benzamide derivatives in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods when working with volatile reagents (e.g., acyl chlorides).
  • Waste disposal : Segregate halogenated byproducts (e.g., HCl from acyl chloride reactions) for specialized disposal .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Variable substituents : Synthesize analogs with modified ethyl, hydroxy, or methyl groups (e.g., replacing ethyl with propyl or methoxy).
  • Biological assays : Test anti-inflammatory activity via COX-2 inhibition assays or antimicrobial activity using MIC (minimum inhibitory concentration) protocols. For example, N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl] phenyl}-2-hydroxy acetyl benzamide showed anti-inflammatory properties in vitro .
  • Data analysis : Correlate substituent electronegativity/logP with activity trends using computational tools (e.g., molecular docking) .

Q. How can conflicting data on reaction yields or biological activity be resolved?

  • Reproducibility checks : Verify reaction conditions (e.g., solvent purity, temperature control). For instance, Lawesson reagent-mediated thionation reactions yielded only 7% product in one study due to side reactions .
  • Statistical validation : Use triplicate experiments and ANOVA to assess significance.
  • Cross-validation : Compare results with similar compounds (e.g., N-(4-hydroxyphenyl)-2-methoxybenzamide ) to identify systemic errors .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

  • DFT calculations : Optimize geometry and calculate dipole moments/HOMO-LUMO gaps (e.g., B3LYP/6-31G* basis sets) .
  • Molecular dynamics (MD) : Simulate solvation effects in water/DMSO to predict solubility.
  • QSAR models : Train models using datasets of benzamide derivatives to forecast logP, pKa, and bioavailability .

Q. How can reaction mechanisms for benzamide synthesis be elucidated experimentally?

  • Kinetic studies : Monitor reaction progress via TLC or in situ FTIR to identify intermediates.
  • Isotopic labeling : Use deuterated solvents (e.g., D₂O) to trace proton transfer steps in amide bond formation.
  • Trapping experiments : Add scavengers (e.g., TEMPO) to detect radical intermediates in oxidative coupling reactions .

Methodological Tables

Q. Table 1. Comparative Yields of Benzamide Derivatives

CompoundSynthetic RouteYield (%)Purity MethodReference
N-(4-Ethylbenzoyl)-2-hydroxy-N-methylbenzamideAcyl chloride coupling84HPLC, NMR
N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl] phenyl}-2-hydroxy acetyl benzamideHydrazide condensation69Recrystallization

Q. Table 2. Key Spectral Data for Structural Confirmation

Functional GroupNMR Shift (δ, ppm)IR Absorption (cm⁻¹)
Ethyl group1.2–1.4 (t), 2.5–2.7 (q)-
Amide C=O-1650–1700
Hydroxyl (-OH)5.0–5.5 (broad)3200–3500

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-ethyl-4-hydroxy-N,2-dimethylbenzamide
Reactant of Route 2
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N-ethyl-4-hydroxy-N,2-dimethylbenzamide

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